1-(Pyridin-3-yl)-1H-imidazol-2-amine - 1211541-66-0

1-(Pyridin-3-yl)-1H-imidazol-2-amine

Catalog Number: EVT-2951646
CAS Number: 1211541-66-0
Molecular Formula: C8H8N4
Molecular Weight: 160.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer agents: Compounds like (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones [] and 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives [] have shown promising anticancer activity against various cancer cell lines.
  • Antimicrobial and antimycobacterial agents: [2-(Substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones exhibited potent antimicrobial and antimycobacterial activity against various bacterial and fungal strains [].
  • Anti-fibrosis drug: 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide is a novel ALK5 inhibitor with potential as an anti-fibrotic drug [, ].
  • Catalysts: Ruthenium complexes based on 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine [] and magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) nanoparticles [] demonstrated catalytic activity in various organic reactions.
  • Fluorescent sensors: ESIPT-capable 2,6-di(1H-imidazol-2-yl)phenols demonstrated highly sensitive and selective fluorescence responses towards metal ions like Cr3+, Zn2+, and Cd2+ [].

2-Acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI)

  • Compound Description: THI serves as a foundational compound in research targeting Sphingosine 1-phosphate lyase (S1PL) for treating autoimmune disorders. [] This molecule plays a crucial role in understanding structure-activity relationships, leading to the development of more potent and selective S1PL inhibitors. []
  • Relevance: THI shares a core imidazole ring structure with 1-(Pyridin-3-yl)-1H-imidazol-2-amine. The presence of various substituents on the imidazole ring in both compounds highlights their potential for diverse biological activities and emphasizes the importance of exploring structure-activity relationships within this chemical class. []

(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931)

  • Compound Description: LX2931 represents a significant advancement in S1PL inhibition research, emerging from the exploration of THI analogs. [] Demonstrating a favorable pharmacological profile, LX2931 effectively reduced circulating lymphocyte counts in preclinical studies and progressed to Phase I clinical trials for rheumatoid arthritis, validating its therapeutic potential. []
  • Relevance: LX2931, like 1-(Pyridin-3-yl)-1H-imidazol-2-amine, features an imidazole ring, signifying its belonging to the same broad chemical class. The structural variations around the imidazole core between LX2931 and 1-(Pyridin-3-yl)-1H-imidazol-2-amine underscore the impact of substituent modifications on biological activity and selectivity. []

(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

  • Compound Description: LX2932 is another noteworthy S1PL inhibitor derived from the THI scaffold, exhibiting potent activity in preclinical models of rheumatoid arthritis. [] Its discovery reinforces the therapeutic potential of targeting S1PL and further expands the structure-activity relationship knowledge base for this class of inhibitors. []
  • Relevance: Similar to 1-(Pyridin-3-yl)-1H-imidazol-2-amine, LX2932 incorporates an imidazole ring within its structure, signifying their shared chemical class. [] Examining the distinct substituents decorating the imidazole rings in both compounds provides valuable insights for designing and optimizing novel compounds with potential applications in various therapeutic areas. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with a remarkable 229-fold selectivity over ACAT-2. [] This compound demonstrated enhanced aqueous solubility and oral absorption compared to its predecessors, leading to its selection as a clinical candidate for ACAT-1-related diseases. []
  • Relevance: K-604's structure contains a pyridin-3-yl moiety, a key structural feature also found in 1-(Pyridin-3-yl)-1H-imidazol-2-amine. [] This shared component suggests that both compounds could exhibit similar binding interactions within biological targets, despite their distinct overall structures. []

3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt

  • Compound Description: This compound emerged in the search for potent and selective NPY5 receptor antagonists for potential anorectic effects. [] Demonstrating excellent NPY5 receptor affinity, selectivity, and promising pharmacokinetic properties, it effectively antagonized food intake in a rat model, underscoring the therapeutic potential of NPY5 receptor modulation. []
  • Relevance: Both this NPY5 antagonist and 1-(Pyridin-3-yl)-1H-imidazol-2-amine share the pyridin-3-yl moiety as a core structural element. [] This commonality highlights the versatility of this chemical group in designing bioactive molecules and its potential role in interacting with diverse biological targets. []

[2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone

  • Compound Description: This compound demonstrated potent antimicrobial and antimycobacterial activities, particularly against Mycobacterium tuberculosis. [] Its efficacy rivaled standard drugs like ciprofloxacin, highlighting its potential as a lead compound for developing novel antimicrobials. []
  • Relevance: This compound shares the 1-(pyridin-3-yl)-1H-imidazol-2-yl substructure with 1-(Pyridin-3-yl)-1H-imidazol-2-amine. [] This structural similarity suggests a potential overlap in their modes of action or binding to biological targets, warranting further investigation. []

2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid

  • Compound Description: This compound exhibited potent antimicrobial activity, surpassing the efficacy of the standard drug ciprofloxacin against specific bacterial strains. [] This finding emphasizes its potential as a promising candidate for developing new antimicrobial agents. []
  • Relevance: Similar to 1-(Pyridin-3-yl)-1H-imidazol-2-amine, this compound also incorporates the 1-(pyridin-3-yl)-1H-imidazol-2-yl substructure. [] This shared structural motif suggests the possibility of common mechanisms of action or interactions with similar biological targets, meriting further exploration. []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

  • Compound Description: A443654 is a potent and selective inhibitor of the AKT kinase, which is frequently overactive in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). [] A443654 induces apoptosis in T-ALL cells and exhibits potent synergistic effects with the chemotherapeutic agent etoposide, highlighting its potential as a valuable therapeutic agent in T-ALL treatment. []
  • Relevance: This compound and 1-(Pyridin-3-yl)-1H-imidazol-2-amine share the pyridin-3-yl moiety, a crucial structural feature that can contribute to their binding affinity and selectivity toward specific biological targets. [] Although their overall structures differ, the presence of this shared moiety suggests a potential for similar pharmacophoric features and interactions with biological systems. []

Properties

CAS Number

1211541-66-0

Product Name

1-(Pyridin-3-yl)-1H-imidazol-2-amine

IUPAC Name

1-pyridin-3-ylimidazol-2-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18

InChI

InChI=1S/C8H8N4/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h1-6H,(H2,9,11)

InChI Key

NTCBRWIFXAIXAC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N2C=CN=C2N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.